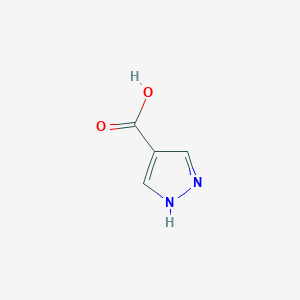

1H-Pyrazole-4-carboxylic acid

Übersicht

Beschreibung

1H-Pyrazole-4-carboxylic acid (C₄H₄N₂O₂, molecular weight: 112.09) is a heterocyclic carboxylic acid with a pyrazole backbone substituted at the 4-position. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination polymers due to its reactive carboxylic acid group and nitrogen-rich aromatic ring . Recent advancements in its synthesis, such as the method by C. Dong et al., have improved yields from 70% to 97.1% via Claisen condensation, cyclization, deamination, and hydrolysis reactions . This compound’s versatility stems from its ability to undergo functionalization at the N1 and C3/C5 positions, enabling diverse derivatives with tailored properties .

Vorbereitungsmethoden

Cyclocondensation Methods

Alpha,Beta-Unsaturated Esters and Difluoroacetyl Halides

A high-yield route involves cyclocondensation of 2,2-difluoroacetyl halides with α,β-unsaturated esters, followed by methylhydrazine-mediated cyclization . The process comprises two stages:

-

Substitution/Hydrolysis Reaction :

-

Reactants : 2,2-difluoroacetyl chloride (X = Cl) and ethyl α,β-unsaturated ester (R₁ = C₁–C₄ alkyl).

-

Conditions : Low-temperature (−10°C to 0°C) dropwise addition in dichloromethane with triethylamine as the acid binder.

-

Hydrolysis : Post-reaction alkaline hydrolysis (NaOH, 20°C) yields α-difluoroacetyl intermediate.

-

-

Condensation/Cyclization :

Typical Yield : 74.7–75.8% after recrystallization in 40–45% isopropanol/water .

Ethyl Acetoacetate and Triethyl Orthoformate Route

This method prioritizes industrial scalability using readily available precursors :

-

Condensation :

-

Reactants : Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (6:9:8–10 mass ratio).

-

Conditions : Reflux at 110–120°C for 4 hours.

-

-

Cyclization :

-

Reagent : 40% methylhydrazine aqueous solution with sodium hydroxide.

-

Temperature : 10–20°C for 2 hours.

-

-

Acid Hydrolysis :

Key Advantage : Avoids hazardous halogenated intermediates, enhancing process safety .

Solvothermal Synthesis

While primarily used for metal-organic frameworks, solvothermal methods demonstrate potential for functionalized pyrazole synthesis :

-

Ligands : 3-pyrazolecarboxylic acid (3-PCA) or 4-pyrazolecarboxylic acid (4-PCA).

-

Conditions : 120°C in ethanol/water with auxiliary ligands (e.g., 4-dimethylaminopyridine).

-

Outcome : High crystallinity products, though yields for free carboxylic acids remain unreported .

Comparative Analysis of Methods

Recrystallization and Purification

Both methods rely on alcohol-water recrystallization to achieve >99% purity:

-

Solvent Systems :

Industrial Production Considerations

-

Raw Material Costs : Ethyl acetoacetate ($1.2–1.5/kg) is cheaper than 2,2-difluoroacetyl chloride ($8–10/kg) .

-

Waste Streams : Halogenated byproducts in Method 1 necessitate specialized handling vs. benign acetic acid in Method 5.

-

Throughput : Method 5 completes in 12 hours vs. 18–24 hours for Method 1.

Emerging Trends and Challenges

-

Catalyst Innovation : Zeolite-based catalysts under investigation to improve cyclization selectivity.

-

Continuous Flow Systems : Pilot studies show 15% yield increase via precise temperature control .

-

Regulatory Pressures : Stricter isomer purity requirements (e.g., EPA mandates <0.5% 5-isomer in agrochemicals).

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Carboxypyrazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Pyrazol-4-carbonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Pyrazol-4-carboxaldehyd umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Carboxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Alkohole werden häufig unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Pyrazol-4-carbonsäurederivate.

Reduktion: Pyrazol-4-carboxaldehyd.

Substitution: Verschiedene substituierte Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

1H-Pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives exhibit a wide range of pharmacological activities, making them essential in drug discovery and development. For instance, pyrazole derivatives have shown potential as anti-inflammatory, analgesic, and anticancer agents .

Case Study: Antioxidant Activity

Research has demonstrated that copper(II) complexes with pyrazole derivatives exhibit significant antioxidant properties. These complexes act as mimics for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are critical enzymes in cellular antioxidant defense mechanisms .

| Compound | Activity | Reference |

|---|---|---|

| Cu(II) complex with pyrazole | SOD mimic | |

| Pyrazole derivatives | Anticancer activity |

Agricultural Chemistry

Herbicides and Fungicides

this compound is integral to the formulation of herbicides and fungicides. It aids in the development of compounds that enhance crop protection and yield. For example, the compound has been utilized in synthesizing HPPD-inhibiting herbicides, which are effective against various weeds in paddy fields .

Case Study: Efficacy in Weed Control

A study evaluated the herbicide QYR301, which incorporates this compound derivatives. The results indicated high efficacy against notorious weeds like Echinochloa crus-galli, demonstrating the compound's potential in sustainable agriculture .

| Herbicide | Target Weeds | Efficacy |

|---|---|---|

| QYR301 | Echinochloa crus-galli | High |

| Leptochloa chinensis | High |

Material Science

Advanced Materials Development

In material science, this compound is explored for its role in creating advanced polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Coating Formulations

Research into polymer formulations incorporating pyrazole derivatives has shown improved mechanical properties and resistance to corrosion, highlighting their utility in protective coatings for metal surfaces .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound is utilized as a reagent in various techniques for detecting and quantifying other substances. Its effectiveness as a reference standard in chromatographic methods aids researchers in achieving accurate results .

Case Study: Chromatographic Techniques

Studies have demonstrated that using pyrazole derivatives as internal standards enhances the reliability of chromatographic analyses, particularly in complex mixtures found in environmental samples .

Wirkmechanismus

The mechanism of action of 4-Carboxypyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

The physicochemical and functional properties of pyrazole-4-carboxylic acid derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylic Acid Derivatives

Biologische Aktivität

1H-Pyrazole-4-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Anti-inflammatory : Several studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a potential candidate for treating inflammatory diseases.

- Antimicrobial : The compound has shown efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

- Anticancer : Research indicates that certain derivatives can inhibit cancer cell proliferation, suggesting their use in cancer therapy.

- Neuroprotective : Some studies suggest that this compound may protect neuronal cells from damage, which is crucial for neurodegenerative disease treatment.

Anti-inflammatory Activity

A study by Burguete et al. synthesized several 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested them for anti-inflammatory properties. Compounds showed significant inhibition of TNF-α and IL-6 at concentrations comparable to dexamethasone . Another study reported that derivatives of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide exhibited potent anti-inflammatory effects in a carrageenan-induced rat paw edema model .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) | |

| Compound 4 | 61% (10 µM) | 76% (10 µM) | |

| Compound 10a | 75% (3 h) | - |

Antimicrobial Activity

The antimicrobial efficacy of this compound was highlighted in a study where compounds were screened against Mycobacterium tuberculosis and various bacterial strains. Notably, compound 4b demonstrated significant inhibition against E. coli and Aspergillus niger at concentrations lower than standard antibiotics .

| Microorganism | Inhibition Concentration (µg/mL) | Standard Drug Concentration (µg/mL) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | 6.25 | Rifampin (0.25) | |

| E. coli | 40 | Ampicillin | |

| Aspergillus niger | 40 | Griseofulvin |

Anticancer Activity

Research indicates that certain derivatives of this compound can inhibit the growth of cancer cells. A derivative was identified as a potent inhibitor of ALKBH1, an enzyme implicated in cancer progression . The structure–activity relationship studies revealed that modifications to the pyrazole ring significantly influenced anticancer activity.

Case Studies

In a notable case study involving neuroprotection, researchers investigated the effects of various pyrazole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that specific compounds could reduce cell death by modulating apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Pyrazole-4-carboxylic acid derivatives?

- Methodology :

- Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine yields intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes basic hydrolysis to form the carboxylic acid derivative .

- Vilsmeier Reaction : N-methylpyrazole is formylated via the Vilsmeier-Haack reaction to produce pyrazole-4-carboxaldehyde, followed by oxidation (e.g., with KMnO₄ or CrO₃) to yield 1-methyl-1H-pyrazole-4-carboxylic acid .

- Hydrolysis of Esters : Ethyl esters of pyrazole derivatives are hydrolyzed under alkaline conditions (e.g., NaOH in ethanol) to produce carboxylic acids, as demonstrated for 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylic acid .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Key Techniques :

- NMR Spectroscopy : Used to confirm substituent positions and hydrogen bonding. For example, NOE experiments validated the structure of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid by identifying spatial proximity of protons .

- X-ray Crystallography : Resolved the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, confirming planarity and hydrogen-bonding networks .

- IR Spectroscopy : Identified carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and N-H bonds in hydrazinyl-substituted derivatives .

Q. What biological activities are associated with this compound derivatives?

- Reported Activities :

- Anticancer : Derivatives like 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid esters showed inhibitory effects on hepatocellular carcinoma cell lines .

- Antimicrobial : 3-Substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid (PPP) demonstrated activity against Candida albicans biofilms .

- Anti-diabetic : PPP derivatives were screened for PPAR-γ modulation, a target for diabetes management .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective synthesis of pyrazole-4-carboxylic acids?

- Strategies :

- Temperature Control : Lower temperatures (0–5°C) during cyclocondensation reduce side reactions, improving yields of 5-methyl-1-phenyl derivatives .

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) in Vilsmeier reactions enhances formylation efficiency at the 4-position .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization in hydrazine-based syntheses .

Q. How can contradictions in spectroscopic data for pyrazole derivatives be resolved?

- Approaches :

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to confirm substituent positions. For example, NOE experiments resolved ambiguities in methyl group placement .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict vibrational frequencies and NMR chemical shifts, cross-validated with experimental data .

Q. What experimental designs are recommended for evaluating the antibiofilm activity of pyrazole derivatives?

- Protocol :

- Biofilm Inhibition Assays : Use microtiter plates with Candida albicans biofilms treated with derivatives (e.g., 30 µg/mL), followed by crystal violet staining and OD₅₉₀ measurement .

- Synergy Studies : Combine pyrazole derivatives with conventional antifungals (e.g., fluconazole) to assess enhanced efficacy via checkerboard assays .

- Live/Dead Staining : Confocal microscopy with SYTO9/propidium iodide differentiates viable vs. dead cells in treated biofilms .

Q. How can computational methods predict the pharmacological potential of novel pyrazole derivatives?

- Tools and Workflows :

- Molecular Docking : Screen derivatives against targets like LD-transpeptidase or PPAR-γ using AutoDock Vina to predict binding affinities .

- ADMET Profiling : Use SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic stability .

- QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial potency .

Q. Methodological Considerations for Data Analysis

Q. What analytical methods ensure purity and stability of pyrazole-4-carboxylic acids?

- Quality Control :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity (>98%) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolysis or oxidation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights (e.g., 202.2342 Da for 3-(ethylthio)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid) .

Q. How are tautomeric equilibria in pyrazole derivatives addressed in structural studies?

- Solutions :

- Crystallographic Analysis : X-ray structures unambiguously assign tautomeric forms, as seen in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- pH-Dependent NMR : Monitor chemical shift changes in D₂O/CD₃OD mixtures to identify dominant tautomers under physiological conditions .

Q. Tables for Key Data

Table 1 : Selected this compound Derivatives and Their Properties

Table 2 : Comparison of Synthetic Methods for Pyrazole-4-carboxylic Acids

| Method | Yield (%) | Regioselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 60–75 | High | Scalable for aryl-substituted analogs | Requires harsh hydrolysis |

| Vilsmeier Oxidation | 50–65 | Moderate | Direct 4-position functionalization | Sensitive to moisture |

| Ester Hydrolysis | 80–90 | N/A | High purity | Limited to ester precursors |

Eigenschaften

IUPAC Name |

1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBBXSASDSZJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191150 | |

| Record name | 1H-Pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37718-11-9 | |

| Record name | Pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37718-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037718119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOXYPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJZ84GV8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Carboxypyrazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.